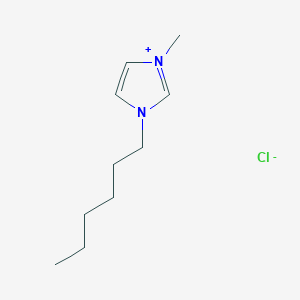

1-ヘキシル-3-メチルイミダゾリウムクロリド

概要

説明

1-Hexyl-3-methylimidazolium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids valuable in various applications, including catalysis, electrochemistry, and as solvents in chemical reactions .

科学的研究の応用

1-Hexyl-3-methylimidazolium chloride has a wide range of scientific research applications:

Chemistry: It is used as a solvent and catalyst in various chemical reactions, including alkylation and polymerization.

Biology: Its unique properties make it useful in the extraction and stabilization of biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.

Industry: It is employed in processes such as gas separation, electrochemical applications, and as a lubricant in high-temperature environments

作用機序

Target of Action

1-Hexyl-3-methylimidazolium chloride, also known as [hmim]Cl, is an ionic liquid (IL) that primarily targets the surface and bulk properties of aqueous solutions . It behaves as a short-chain cationic surfactant and shows aggregation behavior .

Mode of Action

The mode of action of [hmim]Cl is based on its interaction with its targets. It exhibits specific physicochemical properties, including negligible vapor pressure at room temperature and high solvating capacity for polar and non-polar compounds . The molecular rearrangement in these solutions depends on the possibility of hydrogen bond formation between the imidazole rings themselves and between the imidazole ring and a polar solvent like an alcohol .

Biochemical Pathways

The biochemical pathways affected by [hmim]Cl are primarily related to its role as a surfactant. It influences the solubility of other compounds in the solution, which can affect various biochemical reactions. A systematic decrease in solubility was observed with an increase of the alkyl chain length of an alcohol .

Pharmacokinetics

As an ionic liquid, it is known to have high thermal and chemical stability, which could influence its bioavailability .

Result of Action

The result of [hmim]Cl’s action is primarily observed in its effects on the properties of the solution it is in. It can alter the densities, viscosities, and refractive indices of the solution . These changes can influence the behavior of other compounds in the solution, potentially affecting various chemical processes .

Action Environment

The action of [hmim]Cl is influenced by environmental factors such as temperature and the presence of other compounds. For example, its surface and bulk properties in aqueous solution vary at different temperatures . Additionally, its interaction with other compounds, such as alcohols, can also affect its behavior .

準備方法

1-Hexyl-3-methylimidazolium chloride can be synthesized through the reaction of 1-methylimidazole with 1-chlorohexane. The reaction typically involves the following steps:

Distillation: Purify 1-methylimidazole and 1-chlorohexane by distillation from appropriate drying agents (potassium hydroxide for 1-methylimidazole and phosphorus pentoxide for 1-chlorohexane).

Reaction: Combine the distilled 1-methylimidazole and 1-chlorohexane under an inert atmosphere.

Purification: The resulting product is purified to remove any unreacted starting materials and by-products.

Industrial production methods may involve similar steps but on a larger scale, with additional purification and quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

1-Hexyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Oxidation and Reduction: As an ionic liquid, it can participate in redox reactions, often serving as a medium for these processes.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.

Common reagents and conditions for these reactions include strong nucleophiles for substitution reactions and specific catalysts for polymerization processes. The major products formed depend on the specific reagents and conditions used .

類似化合物との比較

1-Hexyl-3-methylimidazolium chloride is compared with other ionic liquids such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Decyl-3-methylimidazolium chloride

- 1-Methyl-3-octylimidazolium chloride

- 1-Ethyl-3-methylimidazolium chloride

These compounds share similar properties but differ in their alkyl chain lengths, which can influence their solvation abilities, thermal stability, and aggregation behavior. 1-Hexyl-3-methylimidazolium chloride is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications .

特性

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.ClH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRASMXHSQKLHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047948 | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171058-17-6 | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAF7CPJ8BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-hexyl-3-methylimidazolium chloride?

A1: The molecular formula of 1-hexyl-3-methylimidazolium chloride is C10H19ClN2, and its molecular weight is 206.72 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize 1-hexyl-3-methylimidazolium chloride?

A2: Common spectroscopic techniques include Fourier Transform Infrared Spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy [, , ]. These techniques provide information about the compound's structure, purity, and interactions with other molecules.

Q3: How does the alkyl chain length of imidazolium-based ionic liquids affect their hydrophobicity?

A3: Increasing the alkyl chain length generally increases the hydrophobicity of imidazolium-based ionic liquids. For example, 1-hexyl-3-methylimidazolium chloride exhibits greater hydrophobicity than 1-butyl-3-methylimidazolium chloride. []

Q4: How does the hydrophobicity of 1-hexyl-3-methylimidazolium chloride affect its ability to form aqueous biphasic systems (ABS)?

A4: The increased hydrophobicity of [HMIM][Cl] compared to shorter alkyl chain ILs contributes to its better ability to form ABS. This is because the longer alkyl chain leads to poorer affinity for water, promoting phase separation. []

Q5: How can 1-hexyl-3-methylimidazolium chloride be used in the separation of gases?

A5: [HMIM][Cl] can act as a solvent and absorbent for various gases. For example, it has been investigated for the capture and conversion of hydrogen sulfide (H2S) in the liquid-phase Claus reaction. [] It has also been studied for its ability to separate ammonia from gas mixtures. []

Q6: How does 1-hexyl-3-methylimidazolium chloride behave as an entrainer in extractive distillation?

A6: [HMIM][Cl] can selectively interact with one component in an azeotropic mixture, breaking the azeotrope and allowing for separation. Studies have explored its use in separating methyl acetate and methanol, [] as well as ethanol and water. []

Q7: Can 1-hexyl-3-methylimidazolium chloride be utilized to modify materials?

A7: Yes, [HMIM][Cl] can modify materials like cellulose nanofibers. This modification can improve properties like water vapor uptake and adhesion to polymers like HDPE. []

Q8: How can 1-hexyl-3-methylimidazolium chloride be used in analytical chemistry?

A8: [HMIM][Cl] finds application in analytical separations, such as reversed-phase liquid chromatography (RPLC). It can be added to the mobile phase to improve peak shape and resolution for basic compounds. [] Additionally, it has been used in microextraction techniques coupled with analytical instruments like HPLC. [, ]

Q9: Has 1-hexyl-3-methylimidazolium chloride been explored for electrochemical applications?

A9: Research has investigated the use of [HMIM][Cl] in chromium electroplating as a potential alternative to traditional hexavalent chromium baths. [] It has also shown promise in sensor applications, such as enhancing the performance of electrodes for detecting butanol isomers [] or phenylhydrazine in water samples. []

Q10: How does 1-hexyl-3-methylimidazolium chloride interact with proteins in aqueous solutions?

A10: Studies using FTIR and VCD spectroscopy have shown that [HMIM][Cl] can interact with proteins like azurin, potentially disrupting their secondary structure and decreasing their thermal stability. [] These interactions can be influenced by the concentration of the ionic liquid and its alkyl chain length. []

Q11: How does temperature affect the stability of 1-hexyl-3-methylimidazolium chloride?

A11: [HMIM][Cl] can decompose at elevated temperatures. Studies have investigated its thermal stability using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its decomposition behavior. []

Q12: How does the presence of water affect 1-hexyl-3-methylimidazolium chloride's properties and applications?

A12: Water can significantly impact the physicochemical properties of [HMIM][Cl], including its viscosity, conductivity, and ability to dissolve other substances. The presence of water can also influence its interactions with other molecules, such as proteins and gases. [, , ]

Q13: What are the potential environmental concerns related to 1-hexyl-3-methylimidazolium chloride?

A13: The release of [HMIM][Cl] into the environment, particularly aquatic ecosystems, raises concerns due to its potential toxicity to organisms. [] Research is ongoing to develop efficient methods for removing and degrading this ionic liquid from wastewater.

Q14: How can 1-hexyl-3-methylimidazolium chloride be removed from wastewater?

A14: Studies have explored combining advanced oxidation processes, such as solar photocatalysis, with biological degradation in a sequential batch reactor (SBR) to effectively remove [HMIM][Cl] from wastewater. [] This combined approach aims to break down the IL into more biodegradable byproducts.

Q15: How is computational chemistry used to study 1-hexyl-3-methylimidazolium chloride?

A15: Computational methods like COSMO-SAC can predict the suitability of [HMIM][Cl] as an entrainer for specific separation processes based on its interactions with other molecules. [] Molecular dynamics (MD) simulations provide insights into the behavior and interactions of [HMIM][Cl] in solutions, including its role in microheterogeneity. []

Q16: What other research areas involve 1-hexyl-3-methylimidazolium chloride?

A16: Research on [HMIM][Cl] extends to exploring its use in drug delivery systems, investigating its potential as a component in cleaning agents for delicate materials, [] understanding its behavior under high pressure, [] and developing deep eutectic solvents (DES) with unique properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)